Vilanterol alpha-phenyl cinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vilanterol .alpha.-phenyl cinnamate: is a derivative of vilanterol, a long-acting beta2-adrenergic agonist. Vilanterol is primarily used in combination with other bronchodilators for the management of chronic obstructive pulmonary disease (COPD) and asthma . The compound vilanterol .alpha.-phenyl cinnamate is a specific salt form of vilanterol, which enhances its pharmacological properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vilanterol .alpha.-phenyl cinnamate involves several steps, starting from the basic structure of vilanterol. The process typically includes the bromination of 2,6-dichlorophenyl methanol, followed by a series of reactions to introduce the necessary functional groups . The final step involves the reaction of vilanterol with alpha-phenyl cinnamic acid to form the desired salt.
Industrial Production Methods: Industrial production of vilanterol .alpha.-phenyl cinnamate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Vilanterol .alpha.-phenyl cinnamate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can affect the ketone or aldehyde groups.
Substitution: Halogen substitution reactions are common, especially involving the chlorine atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: Vilanterol .alpha.-phenyl cinnamate is used in research to study the properties and reactions of long-acting beta2-adrenergic agonists. It serves as a model compound for developing new bronchodilators .
Biology: In biological research, this compound is used to investigate the mechanisms of beta2-adrenergic receptor activation and its effects on cellular signaling pathways .
Medicine: Medically, vilanterol .alpha.-phenyl cinnamate is studied for its potential use in treating respiratory diseases such as COPD and asthma. Its long-acting properties make it a valuable candidate for developing new therapeutic agents .
Industry: In the pharmaceutical industry, vilanterol .alpha.-phenyl cinnamate is used in the formulation of inhalation products for respiratory therapy. Its stability and efficacy are key factors in its industrial applications .
Mechanism of Action
Vilanterol .alpha.-phenyl cinnamate exerts its effects by stimulating intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP). This increase in cAMP levels leads to the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs . The compound selectively targets beta2-adrenergic receptors, providing long-lasting bronchodilation .
Comparison with Similar Compounds
Comparison: Vilanterol .alpha.-phenyl cinnamate is unique due to its specific salt form, which enhances its stability and pharmacological properties compared to other forms like vilanterol trifenatate and vilanterol acetate . Salmeterol, another long-acting beta2-adrenergic agonist, has a similar mechanism of action but differs in its molecular structure and duration of action .
Properties
CAS No. |
503070-59-5 |
---|---|
Molecular Formula |
C39H45Cl2NO7 |
Molecular Weight |
710.7 g/mol |
IUPAC Name |
4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(E)-2,3-diphenylprop-2-enoic acid |
InChI |
InChI=1S/C24H33Cl2NO5.C15H12O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1-11H,(H,16,17)/b;14-11+/t24-;/m0./s1 |
InChI Key |
KAMFDHLRBHTIMJ-AZDLLSQWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.